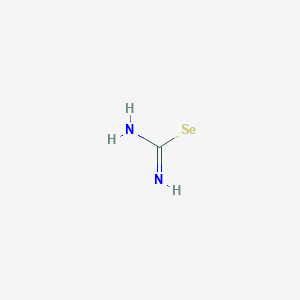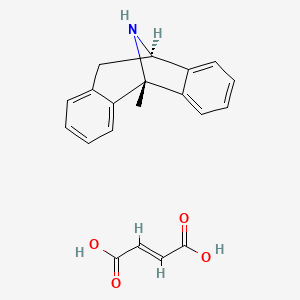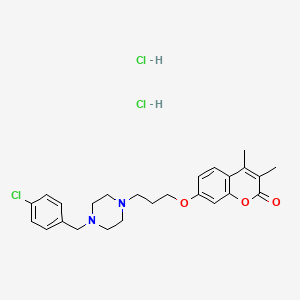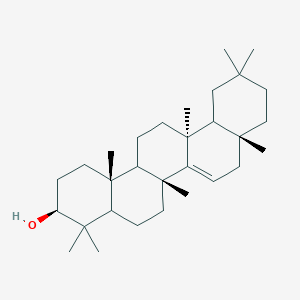![molecular formula C24H28O2 B1239519 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol CAS No. 72165-33-4](/img/structure/B1239519.png)
2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol is a complex organic compound that belongs to the class of benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes additional functional groups, making it unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol typically involves multi-step organic reactions. The process often starts with the preparation of the benzenediol core, followed by the introduction of the dimethyl-octadienyl and phenylethenyl groups through various organic reactions such as Friedel-Crafts alkylation and Wittig reactions. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzene ring or side chains.
Scientific Research Applications
2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol (Catechol): Similar structure but with hydroxyl groups in the ortho position.
1,4-Benzenediol (Hydroquinone): Hydroxyl groups in the para position.
Resorcinol: Hydroxyl groups in the meta position, similar to 1,3-Benzenediol.
Uniqueness
2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol is unique due to its additional functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72165-33-4 |
|---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-[(E)-2-phenylethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C24H28O2/c1-18(2)8-7-9-19(3)12-15-22-23(25)16-21(17-24(22)26)14-13-20-10-5-4-6-11-20/h4-6,8,10-14,16-17,25-26H,7,9,15H2,1-3H3/b14-13+,19-12+ |
InChI Key |
YPGQBVBJFQCVKA-ORSZPIRQSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C)C |
Synonyms |
amorphastilbol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2E)-2-BUTENEDIOIC ACID COMPOUND WITH 2-(DIETHYLAMINO)-N-(5,5-DIOXIDO-6,11-DIHYDRODIBENZO[B,E]THIEPIN-11-YL)ACETAMIDE](/img/structure/B1239447.png)

![N-[(E)-(2-methoxyphenyl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide](/img/structure/B1239450.png)

![(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B1239454.png)



